

Spectroscopic Profile of 4-Chloro-1,8-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1,8-naphthyridine

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chloro-1,8-naphthyridine**, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its mass spectrometry, infrared, and nuclear magnetic resonance data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in complex chemical systems.

Introduction to 4-Chloro-1,8-naphthyridine

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chlorine atom at the 4-position of the 1,8-naphthyridine core creates **4-Chloro-1,8-naphthyridine**, a versatile synthetic intermediate for the development of novel pharmaceuticals and functional materials. Accurate and comprehensive spectroscopic characterization is the cornerstone of quality control and mechanistic studies involving this compound.

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **4-Chloro-1,8-naphthyridine** ($C_8H_5ClN_2$), the expected monoisotopic mass is 164.0141 g/mol .

Experimental Protocol: Mass Spectrometry

A standard approach for acquiring the mass spectrum of **4-Chloro-1,8-naphthyridine** would involve the following steps:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** Electrospray ionization (ESI) is a common and effective method for this type of molecule, typically producing the protonated molecular ion $[M+H]^+$.
- **Analysis:** The ions are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole) to separate them based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is recorded, generating the mass spectrum.

Data Interpretation

The mass spectrum of **4-Chloro-1,8-naphthyridine** is expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (^{35}Cl and ^{37}Cl isotopes in an approximate 3:1 ratio).

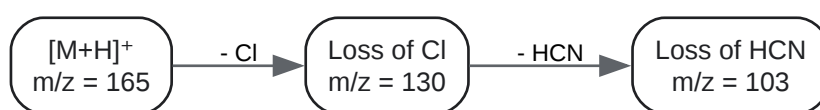
Ion	Predicted m/z	Notes
$[M]^+$	164.0136	Molecular ion with ^{35}Cl
$[M+2]^+$	166.0107	Molecular ion with ^{37}Cl (approx. 32% intensity of $[M]^+$)
$[M+H]^+$	165.0214	Protonated molecular ion with ^{35}Cl [1]
$[M+H+2]^+$	167.0185	Protonated molecular ion with ^{37}Cl (approx. 32% intensity of $[M+H]^+$)
$[M+Na]^+$	187.0034	Sodium adduct with ^{35}Cl [1]

Table 1: Predicted m/z values for various adducts of **4-Chloro-1,8-naphthyridine**. Data sourced from PubChem.[1]

The presence of the characteristic M/M+2 isotopic pattern is a strong indicator of a chlorine-containing compound.

Fragmentation Pathway

High-resolution mass spectrometry with fragmentation (MS/MS) can provide further structural information. A plausible fragmentation pathway for the $[M+H]^+$ ion of **4-Chloro-1,8-naphthyridine** is depicted below.



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References

- 1. 35170-94-6|4-Chloro-1,8-naphthyridine|BLD Pharm [bldpharm.com]
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